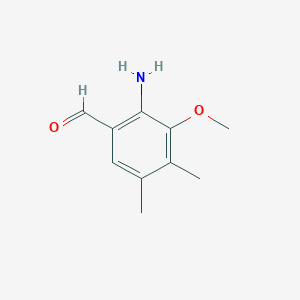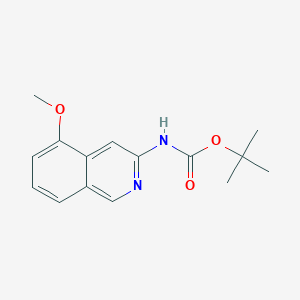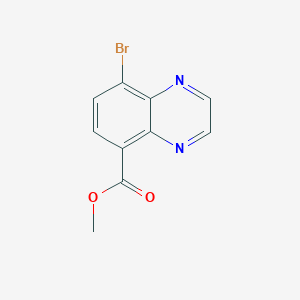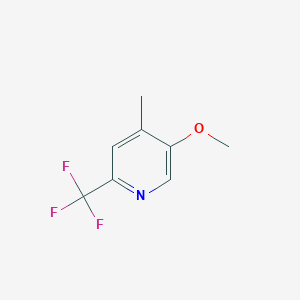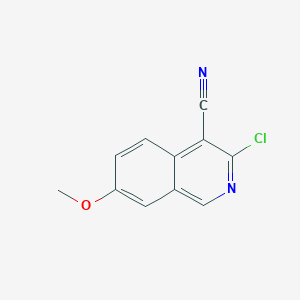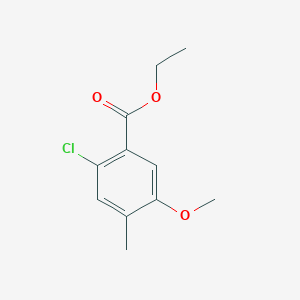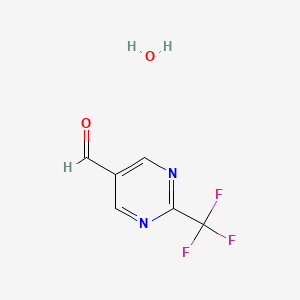
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate is a fluorinated heterocyclic compound with the molecular formula C6H3F3N2O. It is known for its various applications in research and industry due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate typically involves the introduction of a trifluoromethyl group into the pyrimidine ring. This can be achieved through various synthetic routes, including nucleophilic substitution reactions and electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert gas to prevent oxidation .
Analyse Des Réactions Chimiques
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes. This dual functionality allows the compound to modulate enzyme activity and other biological processes .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate can be compared with other similar compounds such as:
- 2-(Trifluoromethyl)pyrimidin-4-ol
- 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone
- Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate
These compounds share the trifluoromethyl group but differ in the position and type of other functional groups. The unique combination of the trifluoromethyl and aldehyde groups in this compound gives it distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C6H5F3N2O2 |
|---|---|
Poids moléculaire |
194.11 g/mol |
Nom IUPAC |
2-(trifluoromethyl)pyrimidine-5-carbaldehyde;hydrate |
InChI |
InChI=1S/C6H3F3N2O.H2O/c7-6(8,9)5-10-1-4(3-12)2-11-5;/h1-3H;1H2 |
Clé InChI |
XSCQOJBVPYPZFM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C(F)(F)F)C=O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



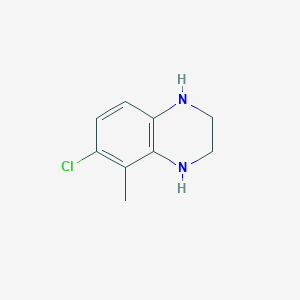
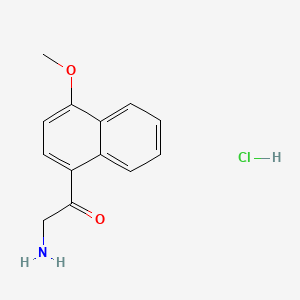
![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/no-structure.png)
